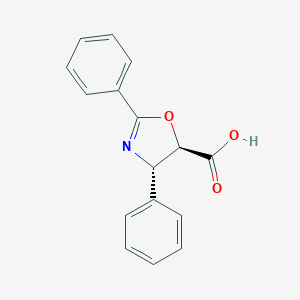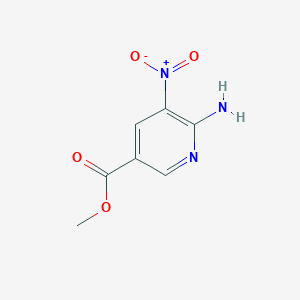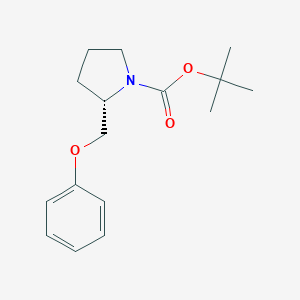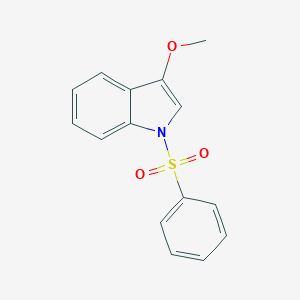
(2-Phenoxyphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Phenoxyphenyl)methanamine” is a chemical compound with the CAS Number: 107624-14-6 . It has a molecular weight of 199.25 . The physical form of this compound is liquid .
Molecular Structure Analysis
The molecular structure of “(2-Phenoxyphenyl)methanamine” can be represented by the formula C13H13NO . The InChI code for this compound is 1S/C13H13NO/c14-10-11-6-4-5-9-13 (11)15-12-7-2-1-3-8-12/h1-9H,10,14H2 .Physical And Chemical Properties Analysis
“(2-Phenoxyphenyl)methanamine” is a liquid at room temperature . It has a molecular weight of 199.25 and is typically stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Antioxidant and Neuroprotective Properties
- Antioxidant Activity : A study on a magnesium(II) complex containing 1,10-phenanthroline and isovanillic acid as ligands demonstrated potential antioxidant properties. This complex showed notable antioxidant activity and was found to be non-toxic to zebrafish and rats, indicating potential for safe usage in biological systems (Marchi et al., 2020).
Pharmacological Applications
- Neurotransmitter Receptor Interaction : Derivatives of phenylpiperazine, closely related to phenylamine structures, were studied for their affinity and antagonistic properties on neurotransmitter receptors. This research could guide the design of novel drugs for treating mood disorders, as the compounds showed significant antidepressant and anxiolytic effects in animal models (Pytka et al., 2015).
Potential in Organic Chemistry and Material Science
- Material Synthesis : The synthesis and characterization of phenylamine derivatives can be crucial in the development of new materials with potential applications in various industries. For instance, the study of phenylpiperazine derivatives offers insights into structural properties and interactions with other molecules, which could be valuable for designing materials with specific properties (Forster et al., 1995).
Safety And Hazards
“(2-Phenoxyphenyl)methanamine” is considered hazardous. It has been associated with various hazard statements including H302, H315, H318, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, may be harmful if inhaled, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
(2-phenoxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCFCNCGPYJALB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590019 |
Source


|
| Record name | 1-(2-Phenoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenoxyphenyl)methanamine | |
CAS RN |
107624-14-6 |
Source


|
| Record name | 1-(2-Phenoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-phenoxyphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B169485.png)

